Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate typically involves the esterification of 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid.
Reduction: 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-3-methoxybenzoate: Similar structure but lacks the additional fluorine atom on the phenyl ring.
Methyl 2-fluorobenzoate: Similar ester functionality but lacks the methoxy and additional fluorine substituents.
Methyl 4-fluorobenzoate: Similar ester functionality but lacks the methoxy group and has a different fluorine substitution pattern.
Uniqueness
Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals.
Biological Activity
Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and its role as a pharmaceutical intermediate.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H12F2O3
- Molecular Weight : 278.25 g/mol
- CAS Number : 1381944-46-2
The compound features multiple fluorine and methoxy groups, which contribute to its unique chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves the esterification of 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid with methanol, often using sulfuric acid as a catalyst. This method can be optimized for industrial production through advanced techniques such as continuous flow reactors and purification processes like distillation and crystallization .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In vitro studies have shown that modifications in the methoxy and fluorine substituents significantly affect the compound's potency against cancer cell lines. The presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with biological targets, potentially leading to improved anticancer activity .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and survival, similar to other benzoate derivatives.
Case Studies and Research Findings
- Antimicrobial Screening : A study screened over 150,000 compounds for their ability to inhibit Mycobacterium tuberculosis enzymes, where methyl derivatives showed promising results as potential inhibitors .
- Anticancer Studies : Research on phenolic compounds has demonstrated that modifications can lead to enhanced cytotoxicity against various cancer cell lines, indicating that this compound could follow similar trends .
Properties
IUPAC Name |
methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-13-8-9(6-7-12(13)16)10-4-3-5-11(14(10)17)15(18)20-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAVCEGCGIXFDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=CC=C2)C(=O)OC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743039 | |
Record name | Methyl 2,4'-difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-46-2 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2,4′-difluoro-3′-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4'-difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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